Cas no 1016228-05-9 ((1S)-1-(6-chloropyridin-3-yl)ethan-1-ol)

(1S)-1-(6-chloropyridin-3-yl)ethan-1-ol structure
1016228-05-9 structure
Product Name:(1S)-1-(6-chloropyridin-3-yl)ethan-1-ol
CAS No:1016228-05-9
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD18836732
CID:2084176
PubChem ID:59868832
Update Time:2025-09-21

(1S)-1-(6-chloropyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (aS)-6-chloro-a-methyl-3-Pyridinemethanol
    • (1S)-1-(6-chloropyridin-3-yl)ethan-1-ol
    • SCHEMBL1856161
    • (1S)-1-(6-chloropyridin-3-yl)ethanol
    • (S)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-OL
    • EN300-1966922
    • 1016228-05-9
    • AT44664
    • MDL: MFCD18836732
    • Inchi: 1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m0/s1
    • InChI Key: PMPXQVZBQKUJRU-YFKPBYRVSA-N
    • SMILES: ClC1=CC=C(C=N1)[C@H](C)O

Computed Properties

  • Exact Mass: 157.0294416Da
  • Monoisotopic Mass: 157.0294416Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1Ų

(1S)-1-(6-chloropyridin-3-yl)ethan-1-ol Pricemore >>

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